(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide
Description
(E)-N-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide (CAS: 1360614-48-7) is a synthetic acrylamide derivative characterized by a benzo[d]oxazole moiety linked to a phenyl group and a 5-nitrothiophene substituent. This compound, also known as necrosulfonamide, is a potent inhibitor of necroptosis, a programmed cell death pathway distinct from apoptosis . Its molecular formula is C₂₀H₁₄N₄O₄S, with a molecular weight of 406.41 g/mol (calculated from BLD Pharm data) . The benzo[d]oxazol-2-yl group enhances aromatic stacking interactions, while the 5-nitrothiophen-2-yl acrylamide backbone contributes to electrophilic reactivity, critical for binding cellular targets like mixed lineage kinase domain-like protein (MLKL) in necroptosis .
Properties
IUPAC Name |
(E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4S/c24-18(11-9-15-10-12-19(28-15)23(25)26)21-14-7-5-13(6-8-14)20-22-16-3-1-2-4-17(16)27-20/h1-12H,(H,21,24)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNCAMXMZMTOJJ-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data from various studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzoxazole and thiophene derivatives. The process often includes several steps:
- Formation of Benzoxazole Derivative: The initial step involves the synthesis of the benzoxazole moiety through cyclization reactions involving 2-aminophenols and isothiocyanates.
- Introduction of Nitro Group: The nitro group is introduced at the thiophene ring via nitration reactions.
- Acrylamide Formation: Finally, the acrylamide bond is formed through coupling reactions between the synthesized intermediates.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In vitro studies have shown that certain derivatives can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. For instance, compounds derived from benzoxazole have demonstrated potent inhibition of these cytokines in cultured cells, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. A study reported that derivatives containing similar structural motifs exhibited cytotoxic effects with IC50 values indicating strong activity against Hep3B liver cancer cells. Specifically, compounds with the amide linkage showed enhanced cytotoxicity compared to their counterparts without this moiety .
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| 2a | Hep3B | 0.5 |
| 2b | Hep3B | 0.9 |
| Doxorubicin | Hep3B | 0.05 |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Cytokine Inhibition: The compound's ability to suppress cytokine production suggests a direct interaction with signaling pathways involved in inflammation.
- Cell Cycle Arrest: Studies have indicated that certain derivatives can induce cell cycle arrest in cancer cells, particularly at the G2-M phase, which is crucial for preventing tumor growth .
- Antioxidant Activity: Some derivatives have also been shown to possess antioxidant properties, contributing to their overall therapeutic potential.
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in clinical settings:
- A study involving a series of benzoxazole derivatives demonstrated significant reductions in tumor size in animal models when treated with these compounds .
- Another investigation focused on the anti-inflammatory effects observed in vivo, where treated animals showed decreased levels of inflammatory markers without evident hepatotoxicity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Their Properties
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Heterocyclic Core Variations: The target compound’s benzo[d]oxazole group (electron-deficient aromatic system) contrasts with benzothiazole in CID 1556612 or phenoxazine in BOX . These differences influence electronic properties: benzo[d]oxazole enhances π-π stacking, while phenoxazine in BOX enables thermally activated delayed fluorescence (TADF) for OLEDs . Replacement of the 5-nitrothiophene with 3,4-dichlorophenyl (as in CID 1556612) introduces hydrophobicity and alters target specificity .
Functional Group Modifications :
Physicochemical Properties
- Solubility: The nitrothiophene and benzo[d]oxazole groups render the target compound moderately lipophilic, whereas methoxy or phenoxazine substituents (e.g., BOX) increase polarity .
- Thermal Stability : Benzo[d]oxazole derivatives generally exhibit high thermal stability (melting points >200°C), as seen in ’s analogues .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide?
- The compound can be synthesized via a multi-step protocol involving:
- Step 1 : Formation of the benzo[d]oxazole core through condensation reactions, as demonstrated in the synthesis of similar derivatives using aldehydes and amino precursors under acidic conditions .
- Step 2 : Introduction of the acrylamide moiety via a coupling reaction, such as the use of (5-nitrothiophen-2-yl)methyl bromide intermediates (prepared via bromination with PBr₃) to attach the nitrothiophene group .
- Step 3 : Final purification via column chromatography or recrystallization, ensuring stereochemical integrity of the (E)-configuration by monitoring reaction conditions (e.g., temperature, solvent polarity) .
Q. How is the compound characterized post-synthesis?
- Spectroscopic Analysis :
- IR Spectroscopy : Identifies functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry and (E)-configuration via coupling constants (e.g., J = 15–16 Hz for trans-alkene protons) and aromatic proton integration .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z matching calculated [M+H]⁺) .
- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C, H, N, S content .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while methanol or ethanol is used for recrystallization .
- Catalysts : Base catalysts (e.g., KOH, NaH) facilitate deprotonation during coupling steps, while molecular sieves (3Å) are employed to scavenge water in moisture-sensitive reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during nitro group introduction, while higher temperatures (70–80°C) accelerate coupling steps .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP for acylation) can enhance regioselectivity .
- Purification Techniques : Use preparative HPLC for high-purity isolation (>99%) or chiral resolution if stereoisomers form .
Q. How to resolve discrepancies in spectroscopic data during characterization?
- Contradictory NMR Peaks : Assign ambiguous signals using 2D NMR (e.g., HSQC, HMBC) to correlate protons with adjacent carbons .
- Mass Fragmentation Patterns : Compare experimental MS/MS spectra with computational predictions (e.g., using software like ACD/MS Fragmenter) to validate structural assignments .
Q. What computational methods assist in confirming the compound’s structure?
- X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) to resolve bond angles and confirm the (E)-configuration .
- DFT Calculations : Simulate NMR chemical shifts (e.g., via Gaussian09) and compare with experimental data to validate electronic environments .
Q. How to assess biological activity, such as anticancer properties?
- In Vitro Assays :
- MTT Assay : Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Screen for EGFR/BRAF kinase inhibition using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
Q. What strategies address solubility challenges in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
